

Molecular weight and formula of Cyclohexanecarboxamide.

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Compound of Interest

Compound Name: Cyclohexanecarboxamide

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An In-depth Technical Guide to Cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cyclohexanecarboxamide**, detailing its chemical properties, synthesis, and known biological activities. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Properties of Cyclohexanecarboxamide

Cyclohexanecarboxamide is a primary carboxylic acid amide with a cyclohexane ring. Its fundamental properties are summarized below.

| Property | Value |
|------------------|---|
| Chemical Formula | C ₇ H ₁₃ NO ^{[1][2][3][4][5][6]} |
| Molecular Weight | 127.18 g/mol ^{[1][2][3][4][5][6][7]} |
| CAS Number | 1122-56-1 ^{[1][2][3][5]} |
| Appearance | White amorphous powder |
| Melting Point | 186-188 °C ^[5] |

Synthesis of Cyclohexanecarboxamide and Derivatives

The synthesis of **cyclohexanecarboxamide** and its derivatives can be achieved through various methods. A common approach involves the aminolysis of cyclohexanecarboxylic acid derivatives.

Experimental Protocol: Lewis Acid-Catalyzed Aminolysis

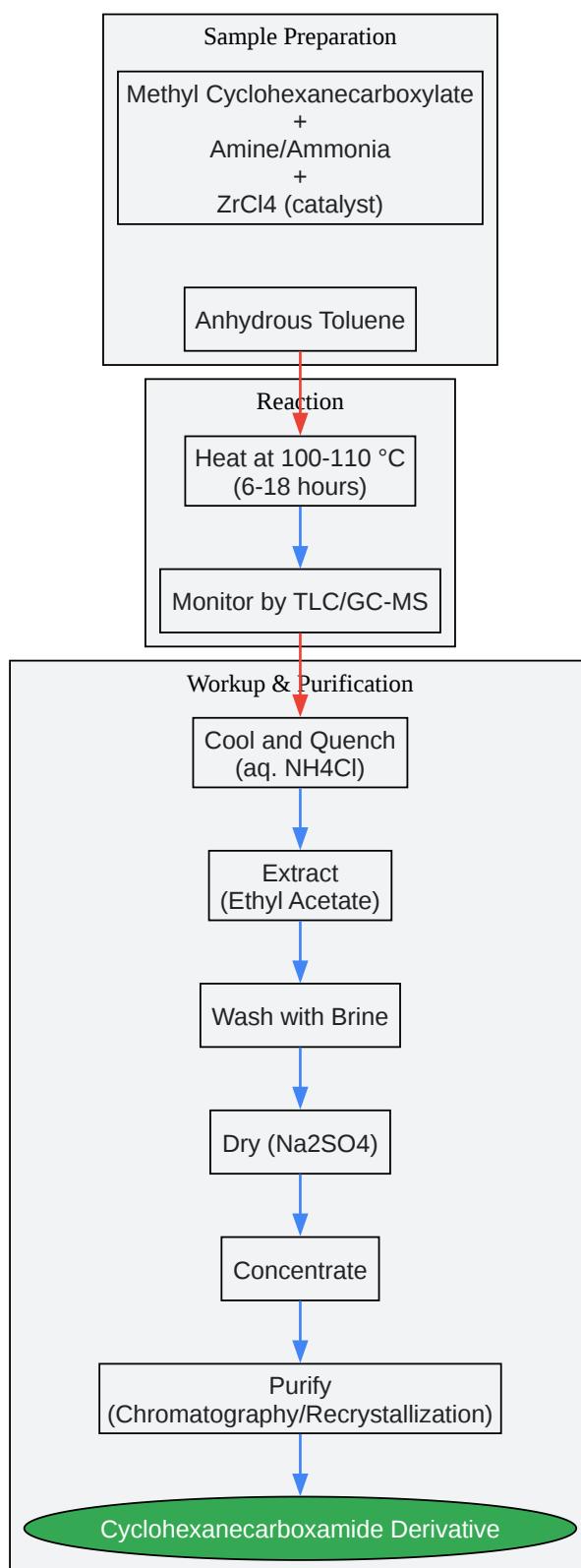
This protocol describes the synthesis of an N-substituted **cyclohexanecarboxamide** from a methyl ester, a method that can be adapted for the synthesis of the primary amide.

Materials:

- Methyl cyclohexanecarboxylate
- Amine (e.g., aniline for N-phenyl**cyclohexanecarboxamide**) or ammonia source for primary amide
- Zirconium(IV) chloride ($ZrCl_4$)
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere reactions
- Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography or recrystallization solvent

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add zirconium(IV) chloride (5 mol%).
- Add anhydrous toluene as the solvent.
- Add the amine (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).
- Heat the reaction mixture at 100-110 °C for 6-18 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.[\[1\]](#)

[Click to download full resolution via product page](#)**Figure 1:** Workflow for Lewis Acid-Catalyzed Synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **cyclohexanecarboxamide** and its derivatives.

Protocol: Quantitative ^1H NMR (qNMR) Analysis

This protocol outlines a general method for determining the purity of a sample using an internal standard.

Materials:

- **Cyclohexanecarboxamide** sample
- Deuterated NMR solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard of known purity (e.g., (Chlorocarbonyl)cyclohexane-d11)[8]
- NMR tubes
- High-resolution NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh the **cyclohexanecarboxamide** sample into a vial.
 - Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1.[8]
 - Record the exact weights of both the sample and the standard.
 - Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.
 - Transfer the solution to an NMR tube.
- Data Acquisition:

- Acquire a ^1H NMR spectrum. Recommended starting parameters include a 90° pulse angle to maximize signal intensity.[8]
- Data Processing:
 - Manually phase the spectrum to ensure pure absorption lineshapes.
 - Apply a baseline correction to achieve a flat baseline.
 - Calibrate the integral of a well-resolved signal from the internal standard to a known value (e.g., 1.00).
 - Integrate a well-resolved signal of the **cyclohexanecarboxamide**. Ensure the integration limits encompass the entire peak.[8]
- Purity Calculation:
 - The purity of the sample can be calculated using the ratio of the integrals and the known purity of the internal standard.

Biological Activity and Potential Applications

Cyclohexanecarboxamide and its derivatives have shown a range of biological activities, making them of interest to drug development professionals.

TRPM8 Agonism

Cyclohexanecarboxamide is known to be an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures and cooling agents. It has an EC₅₀ value of 3.7 μM for TRPM8.[4]

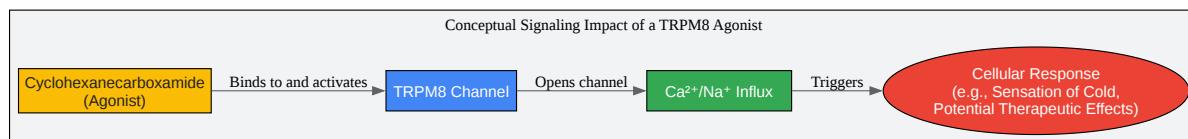
Anticancer and Apoptosis-Inducing Activity

Derivatives of **cyclohexanecarboxamide** have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and Caco-2 (colorectal adenocarcinoma).[2] Some of these compounds have demonstrated potent cytotoxicity and the ability to induce apoptosis in cancer cells.[2] For instance, certain 1-(N-

phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives showed significant activity against the MCF-7 cell line.[\[2\]](#)

Antidysrhythmic Potential

Certain derivatives of cyclohexane carboxylic acids have been investigated for their potential as antidysrhythmic agents.[\[7\]](#)



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Figure 2: Activation of TRPM8 by Cyclohexanecarboxamide.

This guide provides foundational information on **cyclohexanecarboxamide** for research and development purposes. Further investigation into its derivatives and their mechanisms of action may reveal novel therapeutic applications.

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References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]
- 5. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
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